Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1) is a complex organic compound that combines the properties of methanesulfonic acid and a substituted decanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol typically involves multiple steps, starting with the preparation of the decanol derivative and subsequent sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions safely. The process would likely include steps for purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid–(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce the oxidation state of the compound.
Substitution: This reaction can involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It may have potential as a pharmaceutical agent or as a precursor in the synthesis of drugs.
Industry: Its chemical properties make it suitable for use in various industrial processes, such as catalysis or material synthesis.
Wirkmechanismus
The mechanism by which methanesulfonic acid–(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific enzymes or receptors, altering their activity and affecting downstream pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-methoxy-2-nitrophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, hydrazide
Uniqueness
Methanesulfonic acid–(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical and biological properties, making it valuable for specialized applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
637354-98-4 |
---|---|
Molekularformel |
C19H34O6S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
methanesulfonic acid;(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol |
InChI |
InChI=1S/C18H30O3.CH4O3S/c1-3-4-5-6-7-8-18(13-14-19)21-15-16-9-11-17(20-2)12-10-16;1-5(2,3)4/h9-12,18-19H,3-8,13-15H2,1-2H3;1H3,(H,2,3,4)/t18-;/m1./s1 |
InChI-Schlüssel |
OWUHFSQRGCGMEG-GMUIIQOCSA-N |
Isomerische SMILES |
CCCCCCC[C@H](CCO)OCC1=CC=C(C=C1)OC.CS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCC(CCO)OCC1=CC=C(C=C1)OC.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.